Cas no 112339-04-5 (b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-)

b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio- structure
112339-04-5 structure
Product Name:b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-
N.o CAS:112339-04-5
MF:C8H16N2O5
MW:220.223042488098
CID:129686
PubChem ID:439454
Update Time:2025-04-19

b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio- Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-
    • .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio-
    • 2-Acetamido-2-deoxy-
    • 2-Acetamido-2-deoxy-beta-D-glucosylamine
    • CS-0452428
    • N-Acetyl-beta-D-glucosaminylamine
    • 4229-38-3
    • N-Acetyl-b-glucosaminylamine
    • SCHEMBL6036803
    • 2-Acetamido-2-deoxy-b-D-glucopyranosyl amine
    • N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
    • N-acetyl-beta-glucosaminylamine
    • MFCD00057751
    • 112339-01-2
    • 2-Acetamido-2-deoxy-b-D-glucosylamine
    • NS00073995
    • N-[2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]ethanamide
    • 112339-04-5
    • .beta.-D-erythro-Hexopyranos-2-ulose, 1,6-anhydro-3-deoxy-4-O-(phenylmethyl)-, dimethyl acetal
    • Q27098314
    • 18615-50-4
    • DTXSID101036106
    • 114910-04-2
    • W-202730
    • N-acetyl-beta-delta-glucosaminylamine
    • C01239
    • 2-Acetamido-1-amino-1,2-dideoxy-beta-D-glucopyranose
    • N-((2R,3R,4R,5S,6R)-2-AMINO-4,5-DIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-3-YL)ACETAMIDE
    • CHEBI:15947
    • 2-acetamido-2-deoxy-beta-D-glucopyranosylamine
    • 1-Naphthalenediazonium, 4-[[4-[(4-nitro-2-sulfophenyl) amino]phenyl]azo]-6-sulfo-, chloride, reactio
    • N-acetyl-b-D-glucosaminylamine
    • A-D-glucopyranosylamine
    • Inchi: 1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
    • Chave InChI: MCGXOCXFFNKASF-FMDGEEDCSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)N

Propriedades Computadas

  • Massa Exacta: 220.106
  • Massa monoisotópica: 220.106
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 237
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: _2
  • Superfície polar topológica: 125A^2

Propriedades Experimentais

  • Densidade: 1.43
  • Ponto de Fusão: 103-112°C dec.
  • Ponto de ebulição: 556.2°Cat760mmHg
  • Ponto de Flash: 290.2°C
  • Índice de Refracção: 1.576
  • PSA: 125.04000
  • LogP: -2.02000

b-D-ribo-Hexopyranose,1,6-anhydro-3-deoxy-2-S-methyl-4-O-(phenylmethyl)-2-thio- Informações de segurança

  • Condição de armazenamento:−20°C
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd